molecular formula C11H13ClN2S B571902 2-Thiazolemethanamine, .alpha.-(phenylmethyl)-, hydrochloride (1:1) CAS No. 1228878-76-9

2-Thiazolemethanamine, .alpha.-(phenylmethyl)-, hydrochloride (1:1)

Cat. No.: B571902
CAS No.: 1228878-76-9
M. Wt: 240.749
InChI Key: XQCUEKANDANWHG-UHFFFAOYSA-N
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Description

2-Thiazolemethanamine, α-(phenylmethyl)-, hydrochloride (1:1) is a thiazole-derived amine compound featuring a benzyl (phenylmethyl) group attached to the α-carbon of the methanamine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

CAS No.

1228878-76-9

Molecular Formula

C11H13ClN2S

Molecular Weight

240.749

IUPAC Name

2-phenyl-1-(1,3-thiazol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H12N2S.ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;/h1-7,10H,8,12H2;1H

InChI Key

XQCUEKANDANWHG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C2=NC=CS2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolemethanamine, .alpha.-(phenylmethyl)-, hydrochloride (1:1) typically involves the reaction of thiazole derivatives with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolemethanamine, .alpha.-(phenylmethyl)-, hydrochloride (1:1) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thiazolemethanamine, .alpha.-(phenylmethyl)-, hydrochloride (1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiazolemethanamine, .alpha.-(phenylmethyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenylmethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 2-thiazolemethanamine derivatives and related benzyl-containing amines:

Compound Name Molecular Formula Molecular Weight Substituents on Thiazole Amine Substituent Salt Form CAS Number
2-Thiazolemethanamine dihydrochloride C₄H₇Cl₂N₂S 183.09 None None Dihydrochloride 71470-40-1
N,4-Dimethyl-2-thiazolemethanamine dihydrochloride C₆H₁₂Cl₂N₂S 215.14 4-Methyl N-Methyl Dihydrochloride 1262771-15-2
N-(Cyclopropylmethyl)-2-thiazolemethanamine dihydrochloride C₈H₁₄Cl₂N₂S 241.17 None N-Cyclopropylmethyl Dihydrochloride 2648962-33-6
N-Methyl-2-phenyl-4-thiazolemethanamine hydrochloride C₁₁H₁₃ClN₂S 240.75 2-Phenyl N-Methyl Hydrochloride (1:1) 1187928-00-2
2-Chlorobenzylamine hydrochloride C₇H₈Cl₂N 178.05 Not applicable Benzyl (2-Cl) Hydrochloride 22680-44-0
Phenethylamine hydrochloride C₈H₁₂ClN 157.64 Not applicable Ethyl-linked phenyl Hydrochloride 156-28-5

Key Observations:

Amine Substituents: Cyclopropylmethyl () or benzyl groups introduce steric bulk, which may influence receptor binding or metabolic stability.

Benzyl-Containing Analogs : Compounds like 2-chlorobenzylamine hydrochloride () and phenethylamine hydrochloride () demonstrate how aryl groups on the amine backbone affect physicochemical properties and biological activity.

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